3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-
Description
This compound (CAS: 893725-61-6) features a piperidine core substituted at the 3-position with a carboxylic acid group and at the 1-position with a 2-[4-(trifluoromethoxy)phenoxy]acetyl moiety .
Properties
CAS No. |
893725-61-6 |
|---|---|
Molecular Formula |
C15H16F3NO5 |
Molecular Weight |
347.29 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO5/c16-15(17,18)24-12-5-3-11(4-6-12)23-9-13(20)19-7-1-2-10(8-19)14(21)22/h3-6,10H,1-2,7-9H2,(H,21,22) |
InChI Key |
JXDZMEDULKALFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Attachment of the Phenoxyacetyl Moiety: The phenoxyacetyl group is introduced through an acylation reaction, often using an acid chloride or anhydride in the presence of a base.
Substitution with Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the phenoxyacetyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H16F3NO5
- CAS Number : 893725-61-6
- Molecular Weight : 347.29 g/mol
Pharmacological Applications
-
Antitumor Activity :
- Studies indicate that derivatives of piperidine compounds, including 3-Piperidinecarboxylic acid, exhibit antitumor properties. Research has shown that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethoxy substituents have been associated with improved selectivity and potency against tumor cells .
-
Neurological Research :
- The piperidine scaffold is prevalent in the development of drugs targeting neurological disorders. Compounds similar to 3-Piperidinecarboxylic acid are being investigated for their potential to modulate neurotransmitter systems, particularly in conditions like schizophrenia and depression. The trifluoromethoxy group may enhance blood-brain barrier permeability, making it a candidate for central nervous system applications .
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of various piperidine derivatives against breast cancer cell lines. The results demonstrated that compounds similar to 3-Piperidinecarboxylic acid exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity. The trifluoromethoxy substitution was found to be crucial for enhancing the compound's interactions with cellular targets .
Case Study 2: Neuroprotective Effects
In a neuropharmacological assessment, a related piperidine compound showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. This study highlighted the potential of trifluoromethoxy-containing piperidines in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
a) CP-865520 (CAS: DTXSID4044032)
- Structure: (S)-2-methyl-2-(3-(1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-3-yl)phenoxy)propanoic acid sodium salt.
- Comparison: Shares the 1-[2-(4-(trifluoromethoxy)phenyl)acetyl]piperidine core but includes a sodium propanoate group. The sodium salt enhances solubility, while the methyl-propanoic acid moiety may alter pharmacokinetics (e.g., plasma protein binding) .
b) CP-775146 (CAS: DTXSID9044033)
- Structure: (S)-2-(3-(1-(2-(4-isopropylphenyl)acetyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid sodium salt.
- Comparison : Replaces the trifluoromethoxy group with an isopropyl substituent. The isopropyl group is less electronegative, which could reduce metabolic stability compared to OCF₃ .
c) PF-06737007 (CAS: 1863905-38-7)
- Structure : Benzamide derivative with a 3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yloxy group.
d) Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Structure : A tetrahydropyridine analog with a piperidinyl-acetyl group.
Structural Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound (893725-61-6) | Piperidine-3-carboxylic acid | 1-[2-[4-(OCF₃)phenoxy]acetyl] | ~375 (estimated) | High electronegativity from OCF₃ |
| CP-865520 | Piperidine-3-carboxylic acid | Sodium propanoate, OCF₃ | ~450 (estimated) | Enhanced water solubility |
| CP-775146 | Piperidine-3-carboxylic acid | Sodium propanoate, isopropylphenyl | ~435 (estimated) | Reduced metabolic stability vs. OCF₃ |
| PF-06737007 | Benzamide-piperidine | Fluoro, OCF₃, hydroxy-2-methylpropoxy | 528.49 | High molecular weight, CNS potential |
Biological Activity
3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 3-piperidinecarboxylic acid derivatives typically involves multi-step reactions that include acylation and substitution reactions. The trifluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and bioavailability of the compound, which may play a crucial role in its pharmacological properties.
Table 1: Common Synthesis Methods
| Methodology | Description |
|---|---|
| Multi-component reactions | Utilizes various reagents to form piperidine derivatives in one step. |
| Acylation reactions | Involves the reaction of piperidine with acyl chlorides or anhydrides. |
| Substitution reactions | Introduces functional groups at specific positions on the piperidine ring. |
Anticancer Properties
Recent studies indicate that various piperidine derivatives exhibit significant anticancer activity. For instance, compounds derived from 3-piperidinecarboxylic acid have shown cytotoxic effects against several cancer cell lines. One study reported a derivative that induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests that modifications to the piperidine structure can enhance its interaction with cancer-related targets.
Neuroprotective Effects
In neuropharmacology, certain piperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. A derivative of 3-piperidinecarboxylic acid demonstrated dual inhibitory activity, potentially improving cognitive function by enhancing cholinergic signaling .
Antimicrobial Activity
Piperidine derivatives have also been screened for antimicrobial properties. In one study, a series of compounds were synthesized and tested against bacterial strains, demonstrating notable antibacterial activity . The presence of the trifluoromethoxy group may contribute to enhanced efficacy against microbial pathogens.
Case Studies
Case Study 1: Anticancer Activity
A recent investigation into a novel piperidine derivative showed that it could significantly inhibit cell proliferation in breast cancer models. The compound was tested against MCF-7 and MDA-MB-231 cell lines, revealing IC50 values lower than those of conventional chemotherapeutics .
Case Study 2: Neuroprotective Activity
In a study focusing on neurodegenerative diseases, a piperidine derivative was evaluated for its ability to cross the blood-brain barrier (BBB). Results indicated that this compound not only inhibited AChE but also exhibited antioxidant properties, suggesting a potential therapeutic role in Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of 3-piperidinecarboxylic acid derivatives is heavily influenced by their structural modifications. The introduction of electron-withdrawing groups like trifluoromethoxy enhances potency by increasing lipophilicity and improving receptor binding affinity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Biological Activity |
|---|---|
| Trifluoromethoxy group | Increases lipophilicity and receptor affinity |
| Acetylation at the phenyl ring | Enhances anticancer activity |
| Alkyl substitutions | Modulates neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
